(R)-3-吡咯烷基乙酸

描述

(R)-3-Pyrrolidineacetic acid, also known as (R)-3-PAA, is an important organic compound that is widely used in the synthesis of various drugs and chemicals. It is a chiral molecule with a single asymmetric carbon atom, and has been used as a starting material in the synthesis of numerous pharmaceuticals, including some of the world’s most widely used drugs. In

科学研究应用

合成和衍生:

- Galeazzi 等人(1996 年)展示了非对映异构纯吡咯烷-2-酮的合成,这导致了 (S)-和 (R)-3-吡咯烷基乙酸的产生。此过程涉及分子内迈克尔反应,并证明了该环化方法对生成这些化合物很有用 (Galeazzi, Silvano, Mobbili, & Orena, 1996)。

GABA 摄取抑制剂:

- Fülep 等人(2006 年)发现 (R)-吡咯烷-2-乙酸衍生物是 GABA 转运蛋白 GAT-1 和 GAT-3 的高效且选择性抑制剂。该研究突出了这些衍生物在神经系统疾病中的治疗潜力 (Fülep, Hoesl, Höfner, & Wanner, 2006)。

GABA 激动剂和摄取抑制剂:

- Nielsen、Brehm 和 Krogsgaard-Larsen(1990 年)合成了 (R)-和 (S)-高纯度 β-脯氨酸,它们是 GABAA 受体的有效激动剂,并与 GABA 摄取机制有效相互作用。该研究提供了 (R)-3-吡咯烷基乙酸衍生物在调节 GABA 能活性中的作用的见解 (Nielsen, Brehm, & Krogsgaard‐Larsen, 1990)。

抗惊厥特性:

- Ali 等人(1985 年)探索了包括 3-吡咯烷基乙酸在内的化合物作为 γ-氨基丁酸 (GABA) 摄取的有效抑制剂。他们报道这些化合物在啮齿动物中表现出抗惊厥活性,表明它们在治疗神经系统疾病中的潜力 (Ali 等,1985)。

化学酶促合成:

- Felluga 等人(2004 年)开发了一种化学酶促方法来合成两种对映异构的均一 β-脯氨酸(3-吡咯烷基乙酸),这是一种杂环 GABA 类似物。该方法可用于生产这些化合物以用于各种生化应用 (Felluga, Gombac, Pitacco, & Valentin, 2004)。

受体调节活性:

- Zhang 等人(1996 年)研究了 (R)-3-氨基-2-氧代-1-吡咯烷基乙酸在酵母信息素中的插入,产生了超活性激动剂。这表明 (R)-3-吡咯烷基乙酸衍生物在增强基于肽的化合物的生物活性的潜在用途 (Zhang, Dawe, Jiang, Becker, & Naider, 1996)。

属性

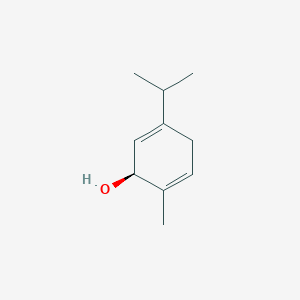

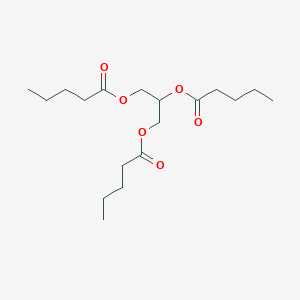

IUPAC Name |

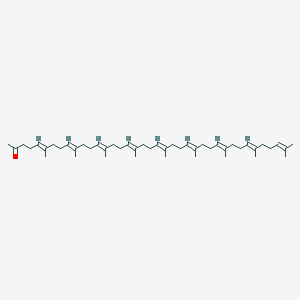

2-[(3R)-pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of (R)-3-Pyrrolidineacetic Acid described in these papers?

A1: The research highlights the synthesis of (R)-3-Pyrrolidineacetic acid through a novel method utilizing Mn(III)-mediated cyclization of a chiral N-Crotyl Methoxycarbonylacetamide [, ]. This method offers an alternative route to access this important chiral building block. Additionally, another paper explores the synthesis of both (S)- and (R)-3-Pyrrolidineacetic acid through diastereomerically pure pyrrolidin-2-ones achieved via intramolecular Michael reaction [, ]. This approach provides versatility in obtaining both enantiomers, valuable for various applications.

Q2: What further research could be conducted based on the findings presented in these papers?

A2: Future research could focus on optimizing the Mn(III)-mediated cyclization reaction for improved yield and scalability [, ]. Investigating the substrate scope and limitations of this method with different N-substituted methoxycarbonylacetamides could broaden its applicability. Additionally, exploring the use of other catalysts or reaction conditions for the intramolecular Michael reaction could lead to enhanced diastereoselectivity and enantioselectivity [, ]. Further research could also focus on utilizing these synthetic strategies to develop analogues of (R)-3-Pyrrolidineacetic acid and study their structure-activity relationships for potential applications in medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)